molecular formula C18H20FN5 B5901417 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine

カタログ番号 B5901417
分子量: 325.4 g/mol
InChIキー: LJRMKZQIVAKJGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine, also known as DFP-10917, is a small-molecule inhibitor that targets the protein kinase B-Raf. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

作用機序

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine works by selectively targeting the B-Raf protein kinase, which plays a key role in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting B-Raf, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine disrupts this signaling pathway and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine has been shown to have a potent inhibitory effect on B-Raf, with an IC50 value of 0.5 nM. This compound has also been shown to have good selectivity for B-Raf over other kinases, such as C-Raf and A-Raf. In addition, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine has been shown to have good oral bioavailability and pharmacokinetic properties in preclinical studies.

実験室実験の利点と制限

One advantage of using 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine in lab experiments is its potent inhibitory effect on B-Raf, which allows for the study of the MAPK/ERK signaling pathway in cancer cells. However, one limitation of using 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine is its specificity for the B-Raf V600E mutation, which may limit its use in certain types of cancer.

将来の方向性

There are several future directions for the study of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine. One potential direction is the development of combination therapies that target multiple components of the MAPK/ERK signaling pathway. Another direction is the study of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine in combination with immunotherapies, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Finally, the development of more potent and selective B-Raf inhibitors, based on the structure of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine, may lead to improved cancer therapies in the future.
In conclusion, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine is a promising small-molecule inhibitor that targets the B-Raf protein kinase and has potential therapeutic applications in cancer treatment. Its potent inhibitory effect on B-Raf, good selectivity, and pharmacokinetic properties make it a valuable tool for studying the MAPK/ERK signaling pathway in cancer cells. However, further research is needed to fully understand its mechanism of action and potential limitations in clinical use.

合成法

The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine involves a multi-step process that includes the reaction of 4-chloro-3,5-dimethylpyrazole with 1-(4-fluorophenyl)propylamine to form 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-(4-fluorophenyl)propyl)pyrimidin-2-amine. This intermediate is then treated with a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to form the final product, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine.

科学的研究の応用

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine has been extensively studied for its potential therapeutic applications in cancer treatment. Specifically, this compound has shown promising results in inhibiting the growth of cancer cells that have the B-Raf V600E mutation, which is commonly found in melanoma and other cancers. In addition, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine has been shown to inhibit the proliferation of cancer cells that are resistant to other B-Raf inhibitors.

特性

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-N-[1-(4-fluorophenyl)propyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5/c1-4-16(13-5-7-14(19)8-6-13)21-18-20-10-9-17(22-18)15-11-24(3)23-12(15)2/h5-11,16H,4H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRMKZQIVAKJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NC2=NC=CC(=N2)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。